Alanoser

Description

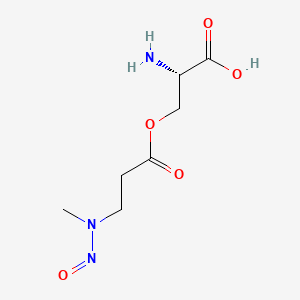

Alanoser (CAS 52977-61-4), chemically designated as O-(N-Nitroso-N-methyl-β-alanyl)-L-serine, is a nitroso-containing organic compound with the molecular formula C₇H₁₃N₃O₅. Its structure comprises an L-serine backbone modified with an N-nitroso-N-methyl-β-alanyl group (Fig. 1).

Properties

CAS No. |

52977-61-4 |

|---|---|

Molecular Formula |

C7H13N3O5 |

Molecular Weight |

219.2 g/mol |

IUPAC Name |

(2S)-2-amino-3-[3-[methyl(nitroso)amino]propanoyloxy]propanoic acid |

InChI |

InChI=1S/C7H13N3O5/c1-10(9-14)3-2-6(11)15-4-5(8)7(12)13/h5H,2-4,8H2,1H3,(H,12,13)/t5-/m0/s1 |

InChI Key |

DHDBDHYZCMTTTE-YFKPBYRVSA-N |

SMILES |

CN(CCC(=O)OCC(C(=O)O)N)N=O |

Isomeric SMILES |

CN(CCC(=O)OC[C@@H](C(=O)O)N)N=O |

Canonical SMILES |

CN(CCC(=O)OCC(C(=O)O)N)N=O |

Other CAS No. |

52977-61-4 |

Synonyms |

alanoser O-(N-methyl-N-nitroso-beta-Ala)-Ser O-(N-methyl-N-nitroso-beta-alanyl)-serine |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Highlights :

- Backbone: L-serine (a proteinogenic amino acid).

- Functional Groups : Nitroso (-N=O), methyl (-CH₃), and carboxylate (-COO⁻).

- Potential Applications: Nitrosation reactions, intermediates in organic synthesis, or biochemical studies involving nitroso compounds.

Comparison with Structurally Similar Compounds

Three compounds sharing the molecular formula C₇H₁₃N₃O₅ are identified as structurally analogous to Alanoser (Table 1). These include:

Methyl 6-azido-6-deoxy-α-D-glucopyranoside (CAS 23701-87-3)

- Structure : A glucose derivative with an azido (-N₃) group replacing the hydroxyl at the 6-position.

- Key Differences: Backbone: Pyranose ring (glucose) vs. serine. Functional Groups: Azido vs. nitroso. Reactivity: Azides are used in "click chemistry" (e.g., Huisgen cycloaddition), whereas nitroso groups participate in nitrosation or redox reactions .

Creatine Pyruvate (CAS 55965-97-4)

- Structure: A mixture of creatine (N-amidinoglycine) and pyruvic acid.

- Key Differences: Composition: Binary mixture vs. single-molecule structure. Function: Likely involved in energy metabolism (creatine) or carboxylic acid reactivity (pyruvate), contrasting with this compound’s nitroso-mediated pathways .

(3S,5S)-2-Azidomethyl-6-methoxytetrahydro-pyran-3,4,5-triol (CAS 66224-56-4)

Table 1: Structural and Functional Comparison

Research Findings and Data Gaps

- Synthetic Pathways: this compound likely involves nitrosation of a β-alanyl-serine precursor, whereas azido compounds require azide incorporation (e.g., SN₂ substitution) .

- Spectroscopic Characterization: No experimental data (e.g., NMR, IR) for this compound or its analogs is provided in available literature, highlighting a critical research gap .

- Toxicity Profile: Nitroso compounds (e.g., this compound) are classically associated with carcinogenicity, while azides pose explosion risks under certain conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.